Tunicamycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

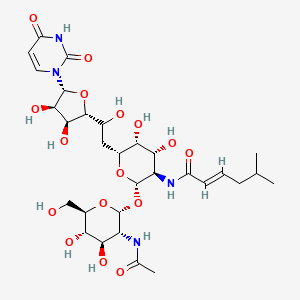

Il s'agit d'un mélange d'antibiotiques nucléosidiques homologues produits par plusieurs bactéries, dont Streptomyces clavuligerus et Streptomyces lysosuperficus . La tunicamycine bloque la formation de liaisons N-glycosidiques protéine-glucide, ce qui en fait un outil précieux dans la recherche biologique .

Applications De Recherche Scientifique

La tunicamycine a un large éventail d'applications en recherche scientifique :

Chimie : Utilisée comme outil pour étudier les processus de glycosylation et la synthèse des glycoprotéines.

Biologie : Utilisée pour induire une réponse de protéine non repliée et étudier l'arrêt du cycle cellulaire en phase G1.

Mécanisme d'action

La this compound inhibe la famille des enzymes UDP-HexNAc : polyprenol-P HexNAc-1-P, y compris la GlcNAc phosphotransférase (GPT) . Cette enzyme catalyse le transfert de N-acétylglucosamine-1-phosphate de l'UDP-N-acétylglucosamine au phosphate de dolichol, une étape cruciale dans la synthèse des glycoprotéines . En bloquant ce processus, la this compound empêche la glycosylation N-liée, conduisant à l'arrêt du cycle cellulaire et à d'autres effets biologiques .

Mécanisme D'action

Target of Action

Tunicamycin primarily targets the UDP-HexNAc: polyprenol-P HexNAc-1-P family of enzymes . In eukaryotes, this includes the enzyme GlcNAc phosphotransferase (GPT), which catalyzes the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol phosphate in the first step of glycoprotein synthesis .

Mode of Action

Tunicamycin inhibits the GPT enzyme, thereby blocking N-linked glycosylation (N-glycans) . This inhibition prevents the formation of dolichyl(pyro)-phosphate N-acetylglucosamine (dolichyl-PP-GlcNAc), a crucial intermediate in the glycosylation process .

Biochemical Pathways

By inhibiting N-linked glycosylation, Tunicamycin affects the protein glycosylation pathway . This disruption can lead to the accumulation of misfolded proteins in the endoplasmic reticulum, triggering the unfolded protein response .

Pharmacokinetics

It’s known that tunicamycin can alter the disposition of oatp substrates, suggesting it may interact with drug transporters .

Result of Action

The inhibition of N-linked glycosylation by Tunicamycin can cause cell cycle arrest in the G1 phase in human cells . This can lead to cytotoxic effects, increasing the efficacy of certain anticancer drugs .

Action Environment

The action of Tunicamycin can be influenced by various environmental factors. For instance, the presence of other drugs or disease states can affect its efficacy and toxicity . .

Analyse Biochimique

Biochemical Properties

Tunicamycin inhibits the enzyme GlcNAc phosphotransferase (GPT), which catalyzes the transfer of N-acetylglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol phosphate in the first step of glycoprotein synthesis . This inhibition blocks N-linked glycosylation (N-glycans), a major post-translational modification that plays a critical role in glycoprotein folding, stability, and subcellular localization .

Cellular Effects

Tunicamycin treatment causes cell cycle arrest in the G1 phase in human cells . It has been shown to significantly inhibit growth and arrest the cell cycle of breast cancer cells in a dose-dependent manner . Moreover, tunicamycin treatment suppresses the migration and invasion of breast cancer cells . It also induces the unfolded protein response (UPR) by blocking aberrant glycosylation .

Molecular Mechanism

Tunicamycin’s mechanism of action is primarily through the inhibition of N-linked glycosylation . By blocking this process, tunicamycin disrupts protein folding within the endoplasmic reticulum, leading to ER stress and the induction of the UPR . This can result in cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

Tunicamycin’s effects on cells can change over time. For example, it has been shown to cause marked morphological alterations and a significant inhibition of cell growth in transformed cells after 24 hours . Moreover, the cytotoxicity of tunicamycin alters the morphology of their regular epithelioid shapes into long, pointed structures .

Dosage Effects in Animal Models

The effects of tunicamycin can vary with different dosages in animal models. For instance, tunicamycin has been shown to have potent antitumor activities in various cancers and may promote chemosensitivity . Its lack of cell-type-specific cytotoxicity impedes its anticancer efficacy .

Metabolic Pathways

Tunicamycin inhibits the first step in the lipid-linked saccharide pathway . This inhibition consequently disrupts the N-linked oligosaccharide formation of glycoproteins in the endoplasmic reticulum .

Transport and Distribution

The mechanism by which tunicamycin enters cells has been a mystery. Recent research suggests that the human MFSD2A gene encodes a plasma membrane transporter that mediates the uptake of tunicamycin into cells .

Subcellular Localization

Tunicamycin’s primary site of action is the endoplasmic reticulum, where it inhibits N-linked glycosylation, a critical process for protein folding that occurs within this organelle . This leads to the accumulation of misfolded proteins, causing ER stress and triggering the UPR .

Méthodes De Préparation

La tunicamycine est synthétisée par des bactéries telles que Streptomyces chartreusis par le biais d'une série de réactions enzymatiques impliquant le groupe de gènes tun (TunA-N) . La biosynthèse commence par l'unité de départ uridine diphosphate-N-acétyl-glucosamine (UDP-GlcNAc), qui subit une déshydratation et d'autres modifications pour former le produit final . Les méthodes de production industrielle impliquent généralement la culture de ces bactéries dans des conditions contrôlées afin de maximiser le rendement .

Analyse Des Réactions Chimiques

La tunicamycine subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la this compound, modifiant ainsi son activité biologique.

Substitution : La this compound peut subir des réactions de substitution, où des atomes ou des groupes spécifiques sont remplacés par d'autres.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium, et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés .

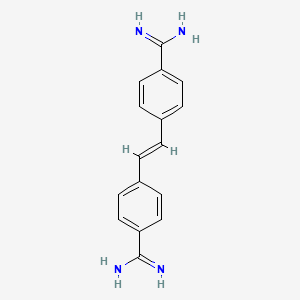

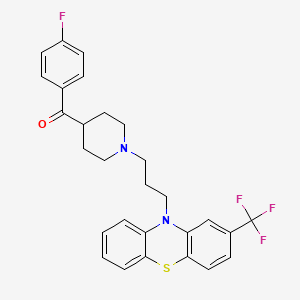

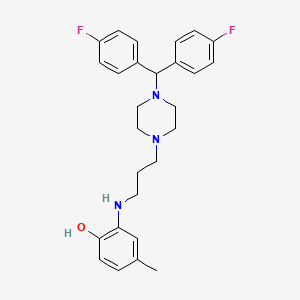

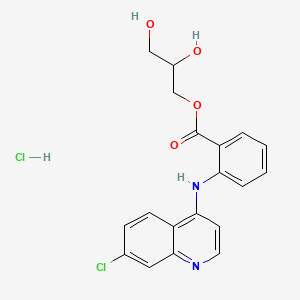

Comparaison Avec Des Composés Similaires

La tunicamycine est unique parmi les antibiotiques nucléosidiques en raison de son inhibition spécifique de la glycosylation N-liée. Des composés similaires comprennent :

Thapsigargin : Un autre antibiotique nucléosidique avec des cibles et des effets biologiques différents.

Rapamycine : Inhibe un ensemble différent d'enzymes et a des applications biologiques distinctes.

La capacité de la this compound à bloquer la glycosylation N-liée la distingue de ces composés, ce qui en fait un outil précieux dans des contextes de recherche spécifiques .

Propriétés

Numéro CAS |

11089-65-9 |

|---|---|

Formule moléculaire |

C30H46N4O16 |

Poids moléculaire |

718.7 g/mol |

Nom IUPAC |

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-5-methylhex-2-enamide |

InChI |

InChI=1S/C30H46N4O16/c1-11(2)5-4-6-16(38)32-19-23(43)20(40)14(47-29(19)50-28-18(31-12(3)36)22(42)21(41)15(10-35)48-28)9-13(37)26-24(44)25(45)27(49-26)34-8-7-17(39)33-30(34)46/h4,6-8,11,13-15,18-29,35,37,40-45H,5,9-10H2,1-3H3,(H,31,36)(H,32,38)(H,33,39,46)/b6-4+/t13?,14-,15-,18-,19-,20+,21-,22-,23-,24+,25-,26-,27-,28-,29+/m1/s1 |

Clé InChI |

ZHSGGJXRNHWHRS-VIDYELAYSA-N |

SMILES |

CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

SMILES isomérique |

CC(C)C/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)CC([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

SMILES canonique |

CC(C)CC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O |

Synonymes |

tunicamycin B2 |

Origine du produit |

United States |

Q1: What is the primary molecular target of tunicamycin?

A1: Tunicamycin inhibits N-linked glycosylation by blocking the enzyme UDP-N-acetylglucosamine: polyprenol phosphate translocase (GPT), specifically the bacterial enzyme MraY and its human homolog. [, , ] This enzyme catalyzes the first step in the biosynthesis of dolichol-linked oligosaccharides, essential for N-glycosylation. [, , ]

Q2: What are the downstream effects of tunicamycin's inhibition of N-linked glycosylation?

A2: Tunicamycin treatment leads to various downstream effects, including:

- Endoplasmic Reticulum (ER) Stress: Accumulation of unfolded proteins in the ER, triggering the unfolded protein response (UPR). [, , , , , , , ]

- Autophagy: Activation of autophagy, a cellular degradation pathway, potentially as a response to ER stress. [, , ]

- Apoptosis: Induction of apoptosis, or programmed cell death, often as a consequence of prolonged ER stress. [, , , , , , , , ]

- Inhibition of Cell Proliferation and Growth: Disruption of cell cycle progression and inhibition of cell growth. [, , , , , ]

- Alterations in Cell Signaling: Modulation of various cell signaling pathways, including PI3K/Akt/mTOR. [, ]

- Changes in Cell Surface Properties: Altered adhesion, migration, and invasion of cells. [, , ]

Q3: How does tunicamycin affect viral infection?

A3: Tunicamycin can inhibit viral replication by interfering with the glycosylation of viral proteins, crucial for their folding, assembly, and infectivity. [, ] For example, it prevents the formation of infectious virions and the expression of spike proteins in certain viruses. []

Q4: Does tunicamycin affect insulin binding and proteoglycan synthesis?

A4: Research suggests that tunicamycin can decrease insulin binding to chondrosarcoma chondrocytes, possibly due to the diminished synthesis of receptors for stimulatory hormones. [] It also suppresses proteoglycan synthesis without affecting the size or secretion of the molecule. []

Q5: How do structural modifications of tunicamycin affect its activity?

A6: While the provided research doesn't delve deeply into specific structural modifications, it does highlight that the N-acetylglucosamine (GlcNAc) moiety is crucial for tunicamycin's activity. Replacing it with a MurNAc amide can enhance the selectivity toward bacterial MraY over human GPT. []

Q6: Is there information on the stability of tunicamycin under various conditions or formulation strategies to improve its properties?

A6: The provided research focuses primarily on tunicamycin's biological activity and mechanisms. Detailed information on its stability, formulation strategies, or techniques to enhance its solubility or bioavailability is not included.

Q7: What analytical methods were used to study the effects of tunicamycin?

A7: The research papers employed various methods, including:

- Western Blot Analysis: To assess protein expression levels, such as ER stress markers (GRP78, CHOP, PERK, eIF2α), apoptotic markers (PARP, caspase-9, caspase-3, Bax, Bcl-2), and signaling pathway proteins (PI3K/Akt/mTOR). [, , , , , , , , ]

- Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): To measure mRNA levels of specific genes, including ER stress markers and TRAIL receptors. [, , , ]

- Immunohistochemistry: To visualize the distribution and localization of proteins in tissues. [, ]

- Apoptosis Assays: To quantify apoptotic cells, such as flow cytometry using Annexin V/PI staining or analysis of sub-G1 cell cycle populations. [, , , , , , ]

- Immunofluorescence: To visualize cellular structures and protein localization. [, ]

- Cell Viability Assays: To assess cell viability and proliferation, such as MTT assays. [, , , , , ]

- Migration and Invasion Assays: To evaluate the effects on cell motility. [, , ]

- Electron Microscopy: To examine morphological changes in cells and organelles. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-hydroxy-5-[(1R)-1-hydroxy-2-[2-[4-(4-methoxy-3-phenylanilino)phenyl]ethylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B1663498.png)

![2-[4-[2-[[1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]amino]ethyl]phenoxy]acetic acid](/img/structure/B1663500.png)